5-Fluoro-4-methyl-1,3-thiazol-2-amine
Overview
Description
5-Fluoro-4-methyl-1,3-thiazol-2-amine: is a heterocyclic organic compound with the molecular formula C4H5FN2S and a molecular weight of 132.16 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the thiazole ring makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylthiazole-2-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted thiazoles.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Scientific Research Applications
Chemistry: 5-Fluoro-4-methyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
4-Methyl-1,3-thiazol-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-4-methyl-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
Uniqueness: The presence of the fluorine atom in 5-Fluoro-4-methyl-1,3-thiazol-2-amine enhances its chemical stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs . This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-fluoro-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDZOLWTYRZKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947179-49-9 | |
Record name | 5-fluoro-4-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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